c-Met Kinase Inhibition: 1,6- vs. 1,5-Naphthyridine Scaffold
In a systematic scaffold-hopping study based on the c-Met kinase inhibitor MK-2461, 1,6-naphthyridine derivatives were directly compared with their 1,5-naphthyridine counterparts. The 1,6-naphthyridine core was identified as the more promising c-Met inhibitory structure, providing a superior molecular framework for kinase engagement [1]. Although the study evaluated further functionalized derivatives rather than 5-chloro-2-methoxy-1,6-naphthyridine itself, the scaffold-level finding establishes that the 1,6-nitrogen topology is a non-interchangeable determinant of biological activity.
| Evidence Dimension | c-Met kinase inhibitory scaffold preference |
|---|---|
| Target Compound Data | 1,6-naphthyridine scaffold identified as superior core for c-Met inhibition (qualitative scaffold-level finding; specific IC₅₀ values not reported for unsubstituted scaffold comparison) |
| Comparator Or Baseline | 1,5-naphthyridine scaffold — inferior c-Met inhibitory core in matched comparisons |
| Quantified Difference | Qualitative superiority of 1,6- over 1,5-naphthyridine scaffold; specific fold-difference not extractable from published data |
| Conditions | Rational scaffold-hopping design based on MK-2461; c-Met kinase inhibition assays (Bioorganic & Medicinal Chemistry Letters, 2015) |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs, the 1,6-naphthyridine core is a structurally validated superior starting point over the 1,5-isomer, and 5-chloro-2-methoxy-1,6-naphthyridine provides this validated scaffold with an activated C-5 chloro handle for immediate derivatization.
- [1] Wu, J.-F.; Liu, M.-M.; Huang, S.-X.; Wang, Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 2015, 25(16), 3251–3255. doi:10.1016/j.bmcl.2015.05.082. View Source
